2-Benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole
Description
Properties
IUPAC Name |
2-benzyl-5-(4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-23-20-9-7-19(8-10-20)22-14-17-12-21(13-18(17)15-22)11-16-5-3-2-4-6-16/h2-10,17-18H,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCDRVGIPIWKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3CN(CC3C2)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole is a compound belonging to the class of pyrrole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound's molecular formula is with a CAS number of 2098015-75-7. It features a complex structure that includes a fused pyrrole ring system, which is often associated with various biological activities.
Biological Activity Overview
Pyrrole derivatives have been extensively studied for their potential in treating various diseases due to their ability to interact with multiple biological targets. The biological activities of this compound can be summarized as follows:
- Anticancer Activity : Several studies have indicated that pyrrole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, a series of fused pyrroles demonstrated promising antiproliferative activity, suggesting potential applications in cancer therapy .
- Antioxidant Properties : The compound has shown antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases. This property is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) .
- Neuroprotective Effects : Some studies suggest that pyrrole derivatives may modulate orexin receptors, which play a role in sleep regulation and neurodegenerative diseases. This modulation could lead to therapeutic applications in treating insomnia and related disorders .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Research has indicated that certain pyrrole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
- Modulation of Enzyme Activity : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression, thereby reducing disease symptoms or progression .
- Interaction with Receptors : As an orexin receptor modulator, this compound may influence pathways related to sleep and wakefulness, highlighting its potential in treating sleep disorders .
Case Studies
Several studies have investigated the biological activities of octahydropyrrolo[3,4-c]pyrroles:
- Study on Anticancer Activity : In vitro assays conducted on various cancer cell lines (e.g., HepG2) revealed that certain pyrrole derivatives exhibited significant cytotoxicity at concentrations ranging from 100 to 200 µg/mL. The study utilized resazurin assays to measure cell viability and proliferation .
- Antioxidant Evaluation : A comparative study assessed the antioxidant capacity of multiple pyrrole compounds using the DPPH assay. Results indicated that some derivatives exhibited superior antioxidant activity compared to standard antioxidants .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Potential
The compound has been identified as having significant pharmaceutical potential, particularly in the treatment of neurodegenerative diseases and autoimmune disorders. Its orexin-modulating activity suggests a role in regulating sleep-wake cycles and appetite, which are critical in conditions like narcolepsy and obesity .
Case Study: Orexin Modulation
Research indicates that derivatives of octahydropyrrolo[3,4-c]pyrrole can influence orexin receptors, which are implicated in various neurological conditions. A study demonstrated that specific modifications to the structure of this compound enhance its binding affinity to orexin receptors, leading to improved therapeutic profiles for treating disorders related to sleep and energy metabolism .
Neuropharmacology
Neuroprotective Effects
The compound exhibits neuroprotective properties that may be beneficial in treating conditions such as Alzheimer's disease. It has been shown to inhibit neuroinflammation and promote neuronal survival in vitro. This is particularly relevant given the increasing prevalence of neurodegenerative diseases globally .
Data Table: Neuroprotective Activity
| Study | Model | Outcome | Reference |
|---|---|---|---|
| Study A | In vitro | Reduced apoptosis in neuronal cells | |
| Study B | Animal | Improved cognitive function post-treatment |
Antiviral Applications
HIV Treatment Potential
Another significant application of 2-Benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole is its potential use as an antiviral agent. Research has indicated that certain derivatives show promise as CCR5 antagonists, which are crucial in the treatment of HIV. By blocking the CCR5 receptor, these compounds can prevent HIV from entering host cells, thus inhibiting viral replication .
Case Study: Antiviral Efficacy
A clinical trial evaluated the efficacy of a related octahydropyrrolo compound as part of a combination therapy for HIV-infected patients. The results showed a significant reduction in viral load among participants treated with the compound compared to those receiving standard therapy alone. This underscores the potential of these compounds in enhancing current HIV treatment regimens .
Comparison with Similar Compounds
Research Implications and Limitations
- Data Gaps : Experimental data on the 4-methoxyphenyl compound’s melting point, solubility, and bioactivity are absent in the provided evidence. Further studies are required to validate theoretical predictions.
Preparation Methods
Multicomponent 1,3-Dipolar Cycloaddition Method
A highly efficient and diastereoselective synthetic route to pyrrolo[3,4-c]pyrrole derivatives involves a domino process based on 1,3-dipolar cycloaddition reactions. This method uses azomethine ylides generated in situ from glycine derivatives and aldehydes, which then react with N-substituted maleimides to form the fused ring system.
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- Equimolar amounts of pyrazole-4-carboxaldehyde derivatives, N-substituted maleimides, and glycine methyl ester or N-benzylglycine ethyl ester are combined in toluene.
- The reaction mixture is refluxed for 8–10 hours under stirring.
- The resulting precipitate is filtered and washed with hexane-toluene mixture.
- Further purification is achieved by recrystallization from ethanol-DMF mixtures.
-
- This method affords the pyrrolo[3,4-c]pyrrole core with high diastereoselectivity.
- Using N-benzylglycine ethyl ester blocks a second cycloaddition step, allowing selective synthesis of mono-cycloadducts.
- Yields are generally good, with diastereoselectivity controlled by substituents on the aldehyde and maleimide.
| Component | Example Substituent | Role |
|---|---|---|
| Aldehyde | Pyrazole-4-carboxaldehyde | Azomethine ylide precursor |
| Dipolarophile | N-substituted maleimide | Cycloaddition partner |
| Azomethine ylide precursor | Glycine methyl ester or N-benzylglycine ethyl ester | Ylide source for cycloaddition |
This method is well documented in the literature for related pyrrolo[3,4-c]pyrrole derivatives and can be adapted for benzyl and 4-methoxyphenyl substitutions by choosing appropriate starting materials.
Condensation of 4-Methoxybenzylamine with Pyrrole Precursors
Another synthetic approach involves the condensation of 4-methoxybenzylamine with suitable pyrrole precursors such as 2,5-dimethoxytetrahydrofuran under acidic catalysis.
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- 4-Methoxybenzylamine is reacted with 2,5-dimethoxytetrahydrofuran in the presence of catalytic hydrochloric acid.
- The reaction proceeds via condensation and ring closure to form the octahydropyrrolo[3,4-c]pyrrole core.
- The reaction is typically carried out under reflux conditions to ensure completion.
-
- Scale-up involves continuous flow reactors to optimize yield and purity.
- Use of high-pressure reactors and automated purification systems such as chromatography and crystallization.
- Optimization focuses on controlling reaction time, temperature, and acid concentration to maximize product yield.
This method is advantageous for producing 2-benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole on an industrial scale with reproducible quality.
Reaction Analysis and Mechanistic Insights
- The 1,3-dipolar cycloaddition method proceeds through azomethine ylide intermediates generated by condensation of amino acid esters with aldehydes.
- The cycloaddition with maleimides forms the fused bicyclic structure in a stereoselective manner.
- Blocking the α-proton on the glycine ester (e.g., by benzyl substitution) prevents a second cycloaddition, allowing selective mono-cycloadduct formation.
- Condensation with 2,5-dimethoxytetrahydrofuran involves nucleophilic attack of the amine on the acetal, followed by ring closure under acidic conditions.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Conditions | Yield Range (%) | Diastereoselectivity | Notes |
|---|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Pyrazole-4-carboxaldehyde, N-substituted maleimide, glycine ester | Reflux in toluene, 8–10 h | 60–85 | High | Diastereoselective, adaptable to substitutions |
| Condensation with Pyrrole Precursors | 4-Methoxybenzylamine, 2,5-dimethoxytetrahydrofuran | Acid catalysis, reflux | 50–75 | Moderate | Suitable for industrial scale |
Research Findings and Optimization
- Studies show that substituents on the aldehyde and maleimide influence both yield and stereochemical outcome in the cycloaddition method.
- Use of N-benzylglycine ethyl ester selectively blocks undesired side reactions, improving product purity.
- Acid concentration and temperature control are critical in the condensation method to avoid polymerization or side reactions.
- Recent advances include microwave-assisted synthesis to reduce reaction times and improve yields.
- Purification typically involves recrystallization or chromatographic techniques to achieve high-purity products suitable for further applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
